molecular formula C8H14O4 B1601677 Diethyl succinate-2,2,3,3-d4 CAS No. 52089-62-0

Diethyl succinate-2,2,3,3-d4

Cat. No. B1601677
CAS RN: 52089-62-0
M. Wt: 178.22 g/mol
InChI Key: DKMROQRQHGEIOW-NZLXMSDQSA-N
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Description

Diethyl succinate-2,2,3,3-d4 (DES-d4) is a deuterated form of diethyl succinate, a versatile chemical compound that has a variety of applications in the fields of synthetic chemistry, biochemistry, and pharmacology. DES-d4 is a stable, colorless liquid with a melting point of -33.5 °C and a boiling point of 163.5 °C. It is a water-soluble compound with a low vapor pressure and a low flashpoint. DES-d4 is a non-toxic, non-irritating, and non-flammable compound.

Scientific Research Applications

1. Imaging of the Tricarboxylic Acid Cycle

Diethyl succinate-2,2,3,3-d4 is used in molecular imaging, specifically for visualizing the Krebs tricarboxylic acid cycle (TCA) in vivo. This imaging technique is crucial for understanding the metabolic basis of various diseases. Diethyl succinate can be hyperpolarized for enhanced signal strength in magnetic resonance spectroscopy (MRS) and imaging (MRI), allowing real-time visualization of multiple steps in the TCA cycle (Zacharias et al., 2012).

2. Synthesis of Ubiquinone and Biochemical Compounds

This compound plays a role in the synthesis of ubiquinone, a vital component in the electron transport chain of mitochondria. It has been used to prepare labeled forms of ubiquinone for research purposes (Falcou & Boullais, 1998).

3. Carbon Dioxide Capture

This compound has been evaluated as an effective solvent for carbon dioxide absorption. This application is significant in environmental research, particularly for carbon capture and storage technologies (Hongwei et al., 2017).

4. Polymerization and Catalysis

The compound is involved in various chemical syntheses and polymerization processes. For example, it's used in the synthesis of polypropylene and other polymers, contributing to the field of material science (Nechepurenko et al., 2021).

5. Medical and Biological Research

In medical and biological research, this compound has been used to study enzyme activities and metabolic pathways. It aids in understanding the biochemistry of various organisms and the impact of certain substances on these processes (Wang et al., 2019).

Mechanism of Action

Target of Action

Diethyl succinate-2,2,3,3-d4 is a derivative of succinic acid, which is a key intermediate in the tricarboxylic acid (TCA) cycle . The primary targets of this compound are likely to be the enzymes involved in the TCA cycle, which plays a central role in cellular metabolism .

Mode of Action

The compound is used at physiological pH and crosses biological membranes, incorporating into cells in tissue culture . It is metabolized by the TCA cycle

Biochemical Pathways

As a derivative of succinic acid, this compound is likely to be involved in the TCA cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide.

Pharmacokinetics

Its metabolism would occur via the TCA cycle , and excretion would likely be through the renal system.

Result of Action

Given its involvement in the tca cycle, it can be inferred that it plays a role in energy production and cellular respiration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its ability to cross biological membranes . Additionally, the presence of other metabolites and enzymes can impact its metabolism and overall efficacy.

Biochemical Analysis

Biochemical Properties

Diethyl succinate-2,2,3,3-d4 plays a significant role in various biochemical reactions. It is involved in the tricarboxylic acid (TCA) cycle, where it acts as a substrate for succinate dehydrogenase, an enzyme that catalyzes the oxidation of succinate to fumarate . This interaction is crucial for the production of ATP through oxidative phosphorylation. Additionally, this compound can participate in esterification reactions, forming intermediates that are essential for synthesizing other biochemical compounds .

Cellular Effects

This compound influences various cellular processes. It has been shown to modulate microglial polarization and activation by reducing mitochondrial fission and cellular reactive oxygen species (ROS) production . This compound helps prevent the conversion of microglia into the pro-inflammatory M1 phenotype, thereby exerting a protective role in cellular function . Furthermore, this compound impacts cell signaling pathways and gene expression, contributing to the regulation of cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to succinate dehydrogenase in the TCA cycle, facilitating the conversion of succinate to fumarate . This binding interaction is essential for maintaining the flow of electrons through the mitochondrial electron transport chain, ultimately leading to ATP production . Additionally, this compound can inhibit mitochondrial fission, reducing ROS production and preventing cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Long-term studies have shown that this compound maintains its protective effects on cellular function, reducing mitochondrial fission and ROS production over extended periods . The stability and efficacy of the compound may vary depending on the experimental conditions and storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular metabolism and reduce inflammation . At higher doses, this compound may exhibit toxic effects, including increased ROS production and cellular damage . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the TCA cycle . It interacts with succinate dehydrogenase, facilitating the conversion of succinate to fumarate . This interaction is vital for maintaining the metabolic flux and ensuring the efficient production of ATP . Additionally, this compound can influence other metabolic pathways by modulating the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within cells is crucial for its biochemical activity and effectiveness in modulating cellular processes .

Subcellular Localization

This compound is primarily localized within the mitochondria, where it exerts its effects on cellular metabolism . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria, ensuring its proper function . This subcellular localization is essential for this compound to effectively participate in the TCA cycle and regulate mitochondrial activity .

properties

IUPAC Name

diethyl 2,2,3,3-tetradeuteriobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMROQRQHGEIOW-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OCC)C([2H])([2H])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482623
Record name Diethyl succinate-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52089-62-0
Record name Diethyl succinate-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52089-62-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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